5-氧代-1-((s)-1-苯乙基)吡咯烷-3-羧酸

描述

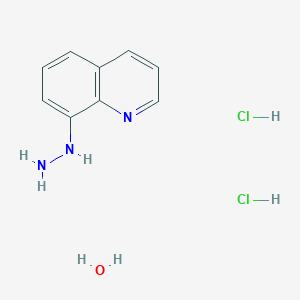

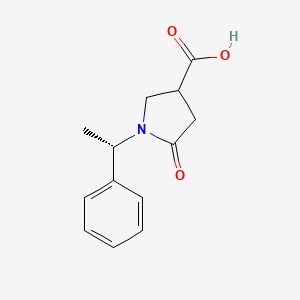

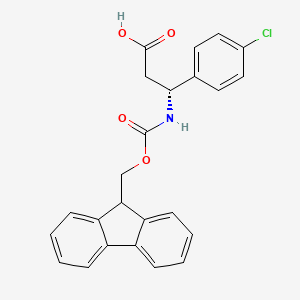

5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid is a compound that has been investigated for its spectroscopic properties using various techniques such as FT-IR, NMR, and UV . It has been derived from pyrrolidine-3-carboxylic acid . The pyrrolidine moiety is present in the structure of many pharmacologically active compounds .

Synthesis Analysis

The compound was synthesized by the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine . All quantum chemical calculations for this molecule were performed using density functional theory (DFT) method with the CAM-B3LYP functional and 6-31G (d, p) basis set .Molecular Structure Analysis

The molecular structure of the compound was analyzed using quantum chemical methods at different levels of theory . The properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability were also simulated .Chemical Reactions Analysis

The conjugative interactions in the phenyl ring lead to enormous stabilization energies within the system . The computation results showed good correlations with the experimental data .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were investigated using various techniques. The vibrational assignments and the potential energy distribution (PED) were calculated . The theoretical and experimental IR spectra were also compared . The molecular electrostatic potential (MESP) and electrostatic potential (ESP) were calculated . The thermodynamic properties of the molecule were calculated using Gaussian output and correlation graphs of heat capacity ©, enthalpy (H), and entropy (S) versus temperature .科学研究应用

光谱性质和量子力学研究

5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸已使用 FT-IR、NMR、UV 和量子化学方法探索其光谱性质。本研究有助于了解该化合物的电子结构、分子静电势以及诸如 Mulliken 电荷、HOMO-LUMO 能量和热力学等其他性质 (Devi、Bishnoi 和 Fatma,2020)。

抗菌药物潜力

5-氧代-1-苯基-4-(取代甲基)吡咯烷-3-羧酸的衍生物已被合成,具有作为抗菌药物的潜力。这些含有吡咯烷环和甲基氨基残基的化合物在体外研究中对各种革兰氏阳性菌和革兰氏阴性菌表现出中等到良好的活性 (Devi 等人,2018)。

在抗肿瘤药中的应用

对吡咯烷-羧酸衍生物(例如苊并[1,2-b]吡咯-羧酸酯)的研究表明,它们对各种癌细胞系具有显着的细胞毒性。这些化合物有望用于开发新的抗肿瘤药 (Liu 等人,2006)。

合成和结构分析

该化合物已被用于合成高度对映体富集的吡咯烷-3-羧酸。为此,采用了不对称迈克尔加成反应等技术,表明其在有机合成和手性化学中的用途 (Yin、Garifullina 和 Tanaka,2017)。

在生物物理和生物医学研究中的作用

3-羧基-2,2,5,5-四乙基吡咯烷-1-氧基等吡咯烷衍生物用于磁共振波谱和成像,特别是作为分子探针和标记物。它们在生物系统中的稳定性使其在各种研究应用中具有价值 (Dobrynin 等人,2021)。

作用机制

Target of Action

The primary target of 5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid is the enzyme enoyl-acyl carrier protein reductase (InhA) . This enzyme plays a key role in the biosynthesis of mycolic acids, which are essential components of the cell wall in mycobacteria .

Mode of Action

The compound interacts with its target, InhA, by inhibiting its activity . This inhibition disrupts the biosynthesis of mycolic acids, leading to a disruption in the formation of the bacterial cell wall .

Biochemical Pathways

The affected pathway is the fatty acid biosynthesis pathway (FASII) . The inhibition of InhA disrupts this pathway, preventing the production of mycolic acids. This leads to downstream effects such as the disruption of cell wall formation and ultimately, the death of the bacteria .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the bacterial cell wall formation. This is due to the inhibition of mycolic acid biosynthesis, which leads to the death of the bacteria .

属性

IUPAC Name |

5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGKWSDAMXTRHE-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B3141484.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)

![(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)